

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Cat. No.: B020222

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Dimethyl phenylglycine-o-carboxylate, systematically named methyl 2-((2-(methoxycarbonyl)phenyl)amino)acetate, is a specialized derivative of N-phenylglycine. While specific literature on this exact diester is limited, its core structure, N-phenylglycine, is a cornerstone in the synthesis of a multitude of therapeutic agents.[1][2] N-phenylglycine and its analogues are recognized as crucial intermediates in the development of pharmaceuticals, including antiviral and anti-inflammatory drugs.[1][2] Their utility extends to acting as versatile building blocks in organic synthesis and as chiral auxiliaries for controlling stereochemistry, a critical aspect in modern drug design.[1][2]

This guide provides a comprehensive overview of **dimethyl phenylglycine-o-carboxylate**, constructed from established principles of organic chemistry and extensive data on analogous compounds. We will explore a plausible and efficient synthesis, detail its structural characterization, analyze its chemical reactivity, and propose its potential applications in the landscape of drug discovery and development. For researchers and scientists, this document serves as a technical manual, offering both theoretical grounding and practical, actionable protocols.

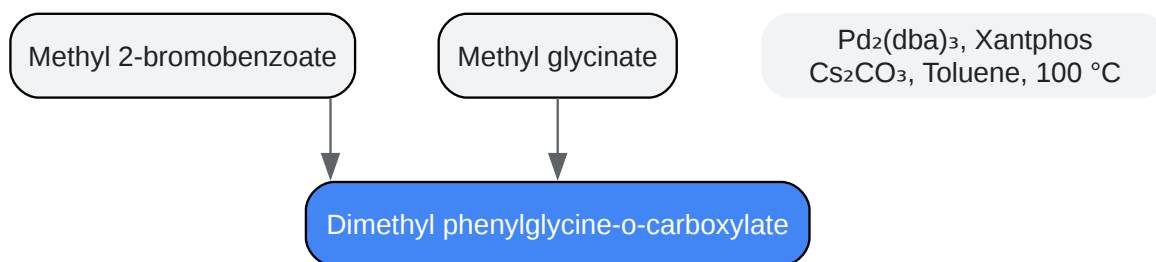
Synthesis and Structural Elucidation

Given the structure of **dimethyl phenylglycine-o-carboxylate**, a logical synthetic approach involves the N-arylation of a glycine methyl ester equivalent with a substituted benzene ring. A

particularly effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is well-suited for forming carbon-nitrogen bonds.

Proposed Synthetic Pathway: Palladium-Catalyzed N-Arylation

The proposed synthesis begins with commercially available methyl 2-bromobenzoate and methyl glycinate. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl halide and the amine.



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Caption: Proposed synthesis of **dimethyl phenylglycine-o-carboxylate** via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Objective: To synthesize methyl 2-((2-(methoxycarbonyl)phenyl)amino)acetate.

Materials:

- Methyl 2-bromobenzoate
- Methyl glycinate hydrochloride
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate (Cs₂CO₃)

- Anhydrous toluene
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask under an argon atmosphere, add $\text{Pd}_2(\text{dba})_3$ (1 mol%), Xantphos (2 mol%), and cesium carbonate (2.0 equivalents).
- **Reagent Addition:** Add methyl 2-bromobenzoate (1.0 equivalent) and methyl glycinate hydrochloride (1.2 equivalents) to the flask.
- **Solvent Addition:** Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the methyl 2-bromobenzoate.
- **Reaction:** Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **dimethyl phenylglycine-o-carboxylate**.

Structural Characterization

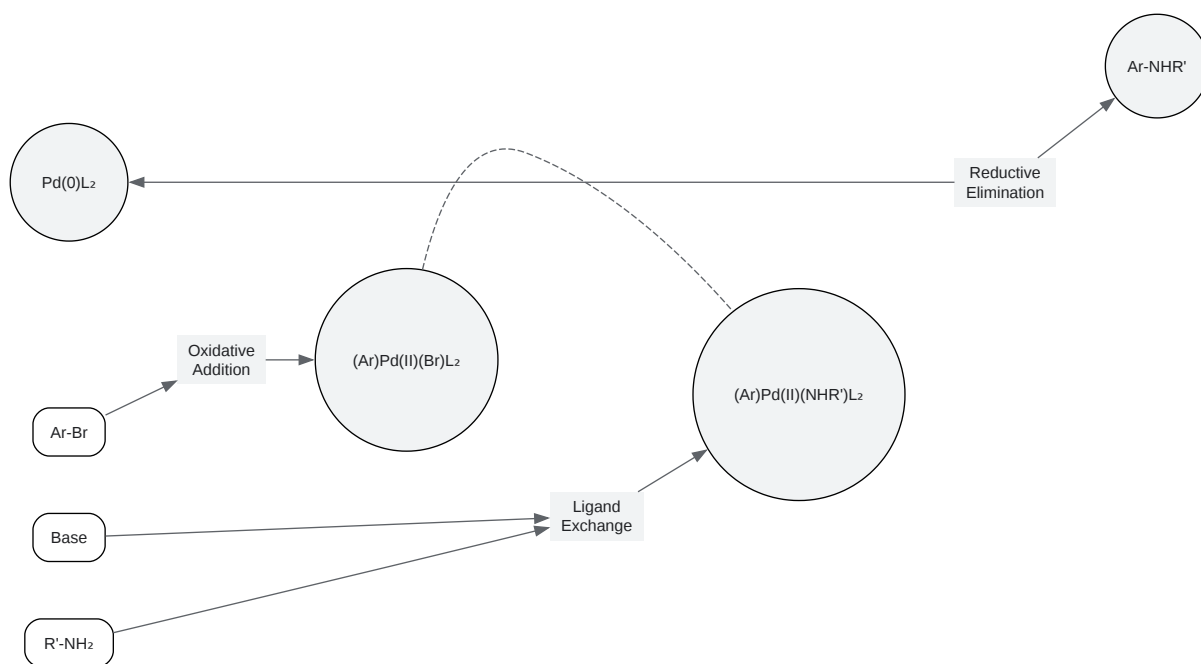
The identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on its structure and data from analogous compounds.[\[3\]](#)[\[4\]](#)

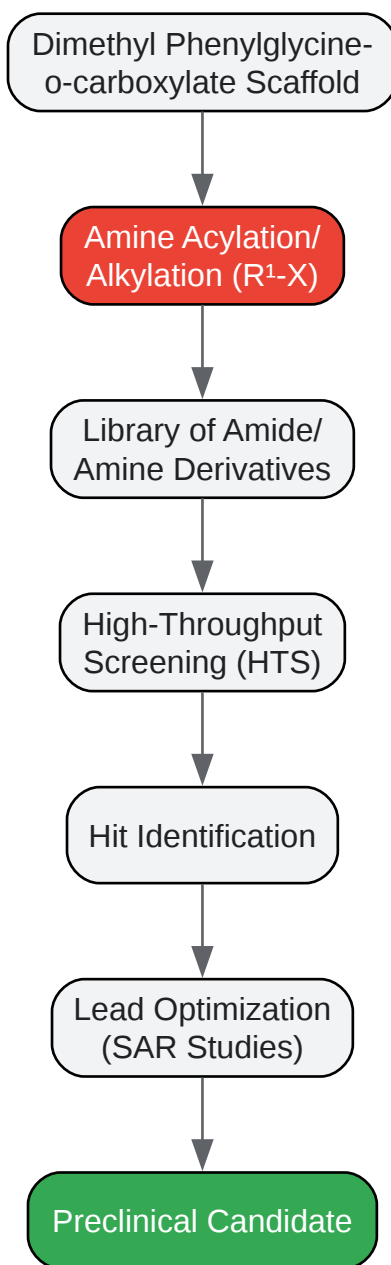
Technique	Expected Observations
¹ H NMR	Aromatic protons (multiplets, ~6.7-7.9 ppm), NH proton (broad singlet, ~5.0-6.0 ppm, exchangeable with D ₂ O), CH ₂ of glycine (singlet, ~4.1 ppm), two distinct OCH ₃ groups (singlets, ~3.7 and ~3.9 ppm).
¹³ C NMR	Carbonyl carbons (~169 and ~171 ppm), aromatic carbons (~112-150 ppm), CH ₂ carbon (~46 ppm), OCH ₃ carbons (~52 and ~53 ppm).
IR (Infrared)	N-H stretch (sharp, ~3350 cm ⁻¹), C-H stretches (aromatic and aliphatic, ~2950-3100 cm ⁻¹), two distinct C=O ester stretches (~1735 and ~1695 cm ⁻¹), C-O stretches (~1200-1300 cm ⁻¹), C-N stretch (~1350 cm ⁻¹). [5] [6] [7]
MS (Mass Spec.)	Expected molecular ion peak (M ⁺) corresponding to the molecular weight of C ₁₁ H ₁₃ NO ₄ (223.23 g/mol). Fragmentation patterns would likely show losses of methoxy groups (-OCH ₃) and carbomethoxy groups (-COOCH ₃). [8] [9] [10] [11]

Mechanistic Insights and Chemical Reactivity

The proposed Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and predicting potential side reactions.

Catalytic Cycle of N-Arylation





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